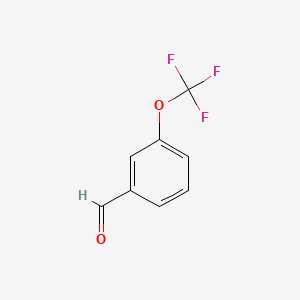

3-(Trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEVHRCPXFKJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345520 | |

| Record name | 3-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52771-21-8 | |

| Record name | 3-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzaldehyde (CAS: 52771-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy (-OCF₃) group at the meta-position of the benzaldehyde ring imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative compounds. These characteristics make it a valuable synthon for the development of novel therapeutic agents and other advanced materials.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 52771-21-8 | [3] |

| Molecular Formula | C₈H₅F₃O₂ | [3] |

| Molecular Weight | 190.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 83-86 °C at 24 mmHg | [4] |

| Density | 1.33 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.454 | [4] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [4] |

| Solubility | Soluble in common organic solvents such as chloroform and methanol.[5] Specific quantitative data is limited, but it is generally miscible with a range of organic solvents. |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, 3-(Trifluoromethoxy)benzyl alcohol.

Oxidation of 3-(Trifluoromethoxy)benzyl alcohol

A general and efficient method for this oxidation utilizes a TEMPO-catalyzed reaction with sodium hypochlorite.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(Trifluoromethoxy)benzyl alcohol (1 equivalent) in a suitable organic solvent such as ethyl acetate (e.g., 5 mL per mmol of alcohol).

-

Addition of Reagents: To the solution, add potassium carbonate (K₂CO₃, 2.0 equivalents) and a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~1-3 mol%).[1]

-

Oxidation: Cool the mixture to 0-10 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, ~1.2 equivalents, typically a 10-15% aqueous solution) dropwise while vigorously stirring. The pH of the reaction mixture should be maintained above 10.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.[1]

Caption: Synthesis of this compound.

Key Chemical Reactions and Experimental Protocols

The aldehyde functionality of this compound makes it a versatile substrate for a variety of important organic transformations, including Wittig reactions and reductive aminations.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.

Experimental Protocol (General):

-

Ylide Generation: Prepare the phosphonium ylide by reacting a suitable triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO. For stabilized ylides, a weaker base like sodium methoxide can be used.

-

Reaction with Aldehyde: To the solution of the ylide, add this compound (1 equivalent) dissolved in the same anhydrous solvent, typically at a low temperature (e.g., 0 °C or -78 °C).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.[6][7]

Caption: General workflow for a Wittig reaction.

Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines from aldehydes.

Experimental Protocol (General for Primary Amine Synthesis):

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or 1,2-dichloroethane.

-

Amine Addition: Add a solution of the primary amine (1-1.2 equivalents). For the synthesis of primary amines, an excess of ammonia (e.g., in methanol) is used.[8]

-

Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is milder and more selective.[9]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water or a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The crude amine can then be purified by column chromatography or distillation.[10]

Caption: Reductive amination workflow.

Role in Drug Development and Medicinal Chemistry

The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.

-

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making this group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.

Biological Activities and Signaling Pathways of Derivatives

Derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, have shown a range of biological activities. These activities are often linked to the modulation of key cellular signaling pathways.

Anticancer Activity

Benzaldehyde derivatives have been reported to exhibit antitumor effects.[11] The proposed mechanism for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer cells.

Affected Signaling Pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth and apoptosis.

-

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is involved in the cellular response to stress and inflammation and is often constitutively active in cancer.

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and differentiation.

Caption: Inhibition of cancer signaling pathways.

Enzyme and Receptor Inhibition

Derivatives of substituted benzaldehydes have been investigated as inhibitors of various enzymes and as receptor antagonists.

-

Cholinesterase Inhibition: Some benzimidazole-based derivatives incorporating substituted benzaldehydes have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.

-

Angiotensin II AT1 Receptor Antagonism: Benzimidazole derivatives synthesized from substituted benzaldehydes have been identified as potent and selective antagonists of the angiotensin II AT1 receptor.[13] This receptor plays a critical role in regulating blood pressure, making its antagonists valuable in the treatment of hypertension.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aldehydic proton (typically a singlet around 9.9-10.1 ppm) and the aromatic protons (in the range of 7.2-7.9 ppm) with splitting patterns corresponding to their substitution on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at approximately 190-193 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. The carbon of the trifluoromethoxy group will also be a quartet.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at around 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde will be observed around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹. The C-O and C-F stretching vibrations of the trifluoromethoxy group will also be present, typically in the 1000-1300 cm⁻¹ region.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its unique physicochemical properties, imparted by the trifluoromethoxy group, make it an attractive building block for the design and synthesis of novel drug candidates and advanced materials. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzaldehyde CAS#: 454-89-7 [m.chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]

- 13. Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazole derivatives as nonpeptidic angiotensin II AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzaldehyde, with CAS number 52771-21-8, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy functional group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. A thorough understanding of its physical properties is fundamental for its effective use in research and development, ensuring safe handling, appropriate reaction setup, and accurate process modeling. This guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. These values are critical for laboratory use, from calculating molar equivalents to designing purification processes.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂[1][2] |

| Molecular Weight | 190.12 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Density | 1.33 g/mL at 25 °C[2][3] |

| Boiling Point | 83 - 86 °C at 24 mmHg[2][3] |

| Refractive Index (n20/D) | 1.450 - 1.454[2][3] |

| Flash Point | 73 °C (163.4 °F) - closed cup[3] |

| Solubility | Soluble in various organic solvents[2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for measuring the key physical properties of this compound.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or, for a less precise measurement, a graduated cylinder and an analytical balance.

Methodology (using a Pycnometer):

-

Preparation: Clean a pycnometer of a known volume (e.g., 10 mL) with a suitable solvent, followed by distilled water and acetone. Dry it thoroughly.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer on an analytical balance and record its mass (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and weigh it. Record this mass (m₂).

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, allow it to equilibrate to the same temperature (25 °C), adjust the volume to the mark, and weigh it. Record this mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water at 25 °C is ~0.99704 g/mL)

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / V

-

Determination of Boiling Point at Reduced Pressure

Since this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is used to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Evacuation: Seal the system and slowly turn on the vacuum pump. Reduce the pressure within the apparatus until the desired pressure (e.g., 24 mmHg) is reached and stable, as indicated by the manometer.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Measurement: Observe the temperature as the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The stable temperature at which the liquid and vapor are in equilibrium is the boiling point at that specific pressure. Record the temperature and the pressure.

Caption: Experimental workflow for measuring boiling point under vacuum.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity. It is measured using an Abbe refractometer.

Methodology:

-

Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing a few drops of distilled water onto the prism. The refractive index should read 1.3330 at 20°C. Adjust if necessary.[4]

-

Cleaning: Clean the prism surfaces thoroughly with ethanol or acetone and a soft lens tissue.

-

Sample Application: Place 2-3 drops of this compound onto the surface of the measuring prism.[4]

-

Measurement: Close the hinged prism assembly. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and aligned with the center of the crosshairs.

-

Dispersion Correction: If a colored fringe is visible, adjust the compensator dial until the boundary is a sharp, achromatic line.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point indicates the lowest temperature at which the liquid's vapors will ignite with an ignition source. The Pensky-Martens closed-cup method is a standard procedure.[3][5]

Methodology:

-

Apparatus: Use a Pensky-Martens closed-cup flash point tester.[5][6]

-

Sample Preparation: Pour the sample into the test cup to the marked level.[3] Place the lid, which is equipped with a stirrer and thermometer, onto the cup.[3]

-

Heating: Heat the sample at a controlled, steady rate (e.g., 5-6 °C per minute for Procedure A of ASTM D93).[3] Stir the sample continuously.

-

Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) into the vapor space through an opening in the lid.[3][6]

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[6]

-

Pressure Correction: The observed flash point should be corrected to standard atmospheric pressure (101.3 kPa).

Qualitative Solubility Testing

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and chromatography.

Methodology:

-

Sample Preparation: In a small test tube, add approximately 0.1 g (or 0.2 mL) of this compound.[7]

-

Solvent Addition: Add 3 mL of the test solvent (e.g., water, diethyl ether, ethanol, 5% aq. HCl, 5% aq. NaOH) in portions, shaking vigorously after each addition.[7][8]

-

Observation: A compound is considered "soluble" if it dissolves completely to form a homogeneous solution. It is "insoluble" if it remains as a separate phase.[9]

-

Systematic Testing:

-

Start with water to determine polarity.

-

Test solubility in a non-polar solvent like diethyl ether or hexanes.

-

Test solubility in 5% aq. HCl to check for basic functional groups (amines).

-

Test solubility in 5% aq. NaOH and 5% aq. NaHCO₃ to check for acidic functional groups (phenols, carboxylic acids).[8]

-

Solubility in concentrated sulfuric acid can indicate the presence of functional groups containing oxygen or nitrogen.[10]

-

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. scribd.com [scribd.com]

- 3. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 4. hinotek.com [hinotek.com]

- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 6. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. csub.edu [csub.edu]

- 9. saltise.ca [saltise.ca]

- 10. www1.udel.edu [www1.udel.edu]

3-(Trifluoromethoxy)benzaldehyde molecular formula and weight

An In-depth Technical Guide on 3-(Trifluoromethoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides the fundamental molecular information for this compound, a compound of interest in various synthetic applications.

Molecular Data

The essential molecular details of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂[1][2] |

| Molecular Weight | 190.12 g/mol [1][2] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its corresponding molecular formula and weight.

References

An In-depth Technical Guide to the Structure and Bonding of 3-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, bonding, and chemical properties of 3-(trifluoromethoxy)benzaldehyde. It is a vital resource for researchers, scientists, and professionals in drug development and materials science. The document details the molecule's structural parameters, spectroscopic signature, and key reactive characteristics. Furthermore, it explores the significant role of the trifluoromethoxy group in influencing the molecule's properties and its applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethoxy group at the meta position of the benzene ring. This functional group imparts unique electronic properties and metabolic stability to the molecule, making it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the aldehyde, while also influencing the lipophilicity and bioavailability of its derivatives. These characteristics have led to its widespread use in the development of novel therapeutic agents and functional materials.

Molecular Structure and Bonding

The molecular formula for this compound is C₈H₅F₃O₂.[1] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group and a trifluoromethoxy group at positions 1 and 3, respectively.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| CAS Number | 52771-21-8 | [1] |

| Appearance | Liquid | |

| Density | 1.33 g/mL at 25 °C | |

| Boiling Point | 83-86 °C at 24 mmHg | |

| Refractive Index | n20/D 1.454 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton will appear as a singlet significantly downfield. The aromatic protons will exhibit a complex splitting pattern due to their meta-substitution.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbon atoms of the benzene ring, and the carbon of the trifluoromethoxy group. The carbonyl carbon will be the most downfield signal.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and the C-F bonds.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250-1050 | Strong | C-F stretch (trifluoromethoxy) |

| ~1200 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the formyl group and fragments of the trifluoromethoxy group. The molecular ion peak is expected at m/z 190.[1] A significant fragment ion is often observed at m/z 189, corresponding to the loss of a hydrogen atom.[1]

Synthesis and Reactivity

Synthesis

A common synthetic route to prepare substituted benzaldehydes is through the oxidation of the corresponding benzyl alcohol. For this compound, this would involve the oxidation of 3-(trifluoromethoxy)benzyl alcohol.

Experimental Protocol: Oxidation of a Benzyl Alcohol to a Benzaldehyde (General Procedure)

This protocol describes a general method for the oxidation of a benzyl alcohol to the corresponding benzaldehyde, which can be adapted for the synthesis of this compound.

-

Reagents and Equipment:

-

3-(Trifluoromethoxy)benzyl alcohol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂))

-

Anhydrous solvent (e.g., Dichloromethane)

-

Round-bottom flask, magnetic stirrer, reflux condenser (if necessary)

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the 3-(trifluoromethoxy)benzyl alcohol in the anhydrous solvent in the round-bottom flask.

-

Add the oxidizing agent portion-wise with stirring. The reaction may be exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the oxidant residues.

-

Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution, brine).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Reactivity

The reactivity of this compound is primarily dictated by the aldehyde and trifluoromethoxy functional groups.

-

Aldehyde Group: The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It readily undergoes reactions typical of aldehydes, such as:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Formation of amines.

-

Condensation Reactions: Aldol and Knoevenagel condensations.

-

-

Trifluoromethoxy Group: This group is generally stable to many reaction conditions. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Applications in Drug Development and Materials Science

The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in several fields.

Drug Development

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, compounds containing the trifluoromethoxy-phenyl moiety have shown potential as enzyme inhibitors.

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and stability of agrochemicals such as herbicides, insecticides, and fungicides.

Materials Science

The incorporation of the trifluoromethoxy group can improve the thermal stability and chemical resistance of polymers and other materials.

Conclusion

This compound is a key chemical intermediate with a unique combination of reactivity and stability. Its structural and electronic properties, largely influenced by the trifluoromethoxy group, make it an indispensable tool for the synthesis of a wide range of valuable compounds. This guide provides a foundational understanding of its structure, bonding, and reactivity, which is crucial for its effective application in research and development across various scientific disciplines.

References

Solubility of 3-(Trifluoromethoxy)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group significantly influences its physicochemical properties, including its solubility in various organic solvents.[1] This document outlines the available data on its solubility, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar (the aldehyde and trifluoromethoxy groups) and non-polar (the benzene ring) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents. The trifluoromethoxy group is known to enhance solubility in various organic solvents.[1]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Quantitative Data ( g/100 mL at 25°C) |

| Acetone | C₃H₆O | Polar aprotic | Highly Soluble | Data not available |

| Chloroform | CHCl₃ | Non-polar | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Highly Soluble | Data not available |

| Ethanol | C₂H₅OH | Polar protic | Soluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Moderately polar | Soluble | Data not available |

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble | Data not available |

| Methanol | CH₃OH | Polar protic | Soluble | Data not available |

| Toluene | C₇H₈ | Non-polar | Soluble | Data not available |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted and reliable shake-flask method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (e.g., Acetone, Ethanol, Toluene)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently limited, the provided experimental protocol offers a robust method for its determination, which is crucial for applications in drug development and chemical synthesis.

References

The Trifluoromethoxy Group: A Guide to its Electronic Properties for Chemical Researchers

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic characteristics, which impart significant changes to a molecule's physicochemical properties, make it a valuable tool for molecular design. This technical guide provides an in-depth analysis of the core electronic properties of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols for property determination, and graphical representations of its electronic effects and the workflow for their measurement. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important functional group.

Core Electronic Properties of the Trifluoromethoxy Group

The electronic influence of the trifluoromethoxy group is a complex interplay of strong inductive effects and modulated resonance effects. The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the attached scaffold.[1][2] Concurrently, the oxygen atom's lone pairs can participate in resonance (+R), donating electron density. However, this resonance donation is substantially weakened by the strong electron pull of the fluorine atoms.[3]

This dual nature results in the -OCF3 group being a net electron-withdrawing substituent, a property that has been quantified through various substituent constants.[4] These parameters are critical for predicting the reactivity, acidity, basicity, and overall biological activity of molecules containing this group. For comparison, the electronic properties of the trifluoromethoxy group are often benchmarked against other common substituents such as the methoxy (-OCH3), trifluoromethyl (-CF3), and various halogens.

Quantitative Electronic and Physicochemical Parameters

To facilitate a clear understanding and comparison, the key electronic and physicochemical parameters for the trifluoromethoxy group and related substituents are summarized in the table below. These parameters include the Hammett constants (σm and σp), which quantify the electronic effect at the meta and para positions of a benzene ring, and the Hansch lipophilicity parameter (π), which measures the hydrophobicity of the substituent.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Hansch Lipophilicity (π) |

| -OCF3 | 0.40 | 0.35 | +1.04 [1][4][5][6] |

| -CF3 | 0.43[7] | 0.54[7] | +0.88[5][8] |

| -OCH3 | 0.115[7] | -0.268[7] | -0.02[1] |

| -F | 0.337[7] | 0.062[7] | +0.14[1] |

| -Cl | 0.373[7] | 0.227[7] | +0.71 |

| -Br | 0.391[7] | 0.232[7] | +0.86 |

| -I | 0.352[7] | 0.18[7] | +1.12 |

| -NO2 | 0.710[7] | 0.778[7] | -0.28 |

| -CN | 0.56[7] | 0.660[7] | -0.57 |

Note: Hammett constants are dimensionless. The Hansch parameter (π) is a logarithmic scale.

Visualizing the Electronic Effects of the Trifluoromethoxy Group

The distinct electronic behavior of the trifluoromethoxy group can be effectively visualized by dissecting its inductive and resonance contributions. The following diagram, generated using the DOT language, illustrates this fundamental relationship.

Impact on Acidity: The Case of Substituted Benzoic Acids

The strong electron-withdrawing nature of the trifluoromethoxy group has a pronounced effect on the acidity of nearby functional groups. This is clearly demonstrated by its impact on the pKa of benzoic acid. The Hammett equation, log(K/K₀) = σρ, provides a quantitative relationship between the electronic effect of a substituent (σ) and the equilibrium constant (K) of a reaction, relative to the unsubstituted compound (K₀).

For the dissociation of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. An electron-withdrawing group stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa.

A practical example is the comparison of the pKa of benzoic acid with that of 4-(trifluoromethoxy)benzoic acid:

The decrease in the pKa value for the -OCF3 substituted benzoic acid is a direct consequence of the substituent's ability to delocalize the negative charge of the conjugate base through its strong inductive effect.

Experimental Determination of Electronic Parameters

The Hammett substituent constants (σ) are empirically derived from the measurement of the ionization constants (pKa) of a series of meta- and para-substituted benzoic acids. Potentiometric titration is a common and accurate method for determining these pKa values.

Detailed Protocol for Potentiometric pKa Determination

This protocol outlines the key steps for determining the pKa of a substituted benzoic acid, which is then used to calculate the Hammett constant.

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), in deionized, CO2-free water.

-

Prepare a solution of the substituted benzoic acid at a known concentration (e.g., 0.01 M) in a suitable solvent. For water-insoluble compounds, a mixed solvent system (e.g., ethanol-water) may be used.[11][12]

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

-

Titration Procedure:

-

Place a known volume (e.g., 25.0 mL) of the benzoic acid solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from a burette.

-

After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis and pKa Calculation:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, for higher accuracy, a Gran plot can be used to determine the equivalence point more precisely.[11][12]

-

-

Calculation of the Hammett Constant (σ):

-

The Hammett constant for the substituent is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Experimental Workflow Visualization

The following flowchart, generated using the DOT language, illustrates the experimental workflow for the determination of Hammett sigma parameters.

Conclusion

The trifluoromethoxy group is a powerful substituent for modulating the electronic properties of organic molecules. Its strong electron-withdrawing inductive effect, coupled with a weak resonance donation, results in a net electron-withdrawing character that significantly impacts molecular acidity, reactivity, and lipophilicity. The quantitative parameters presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to understand, predict, and utilize the electronic effects of the trifluoromethoxy group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Trifluoromethoxy)benzoic acid CAS#: 330-12-1 [m.chemicalbook.com]

- 10. 4-(Trifluoromethoxy)benzoic acid | 330-12-1 [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Reactivity of 3-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its chemical behavior is dominated by the interplay between the aldehyde functional group and the trifluoromethoxy substituent on the benzene ring. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing moiety, which significantly enhances the electrophilicity of the carbonyl carbon. This activation makes this compound a highly reactive substrate for a variety of nucleophilic addition and condensation reactions.[1][2] Its utility as a building block lies in its ability to introduce the trifluoromethoxy group into larger molecules, a common strategy to improve metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic characteristics, core reactivity, and detailed experimental protocols for key transformations.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] Its key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₈H₅F₃O₂ | [3][4] |

| Molecular Weight | 190.12 g/mol | [3][4] |

| CAS Number | 52771-21-8 | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 83-86 °C at 24 mmHg | [3][5] |

| Density | 1.33 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.454 | [3][5] |

| SMILES | FC(F)(F)Oc1cccc(C=O)c1 | [5] |

| InChIKey | FQEVHRCPXFKJHF-UHFFFAOYSA-N | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Identifier/Reference |

| Mass Spectrometry (GC-MS) | SpectraBase ID: 5WK8L5Ymiw4 |

| FTIR Spectroscopy | Available from SpectraBase and PubChem |

| ¹H NMR, ¹³C NMR | Available from SpectraBase |

Note: Detailed spectra can be accessed through chemical databases such as SpectraBase and PubChem using the compound's CAS number (52771-21-8).[4][6]

Core Reactivity and Synthetic Applications

The reactivity of this compound is centered around the aldehyde group, whose electrophilic character is significantly amplified by the meta-positioned trifluoromethoxy group. This makes it an excellent substrate for a range of classical and modern organic transformations.

References

Technical Guide: Safe Handling of 3-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and properties of 3-(Trifluoromethoxy)benzaldehyde (CAS No. 52771-21-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to the following guidelines is critical to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light orange liquid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 52771-21-8 | [2][3] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |

| Molecular Weight | 190.12 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 83-86 °C at 24 mmHg | [2] |

| Density | 1.33 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.454 | [2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

| Form | Liquid | [2] |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is also a combustible liquid.[2]

| Hazard Classification | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][3] |

| Signal Word | Warning | [2] |

Toxicological Data: As of the latest review, specific quantitative acute toxicity data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound is not available in the public domain. The toxicological properties have not been fully investigated. Therefore, it should be handled with the care due to a potentially toxic substance.

Experimental Protocols: Safe Handling and Use

The following is a generalized protocol for the safe handling of this compound in a research laboratory. This should be adapted to specific experimental conditions and institutional safety guidelines.

3.1. Engineering Controls

-

Work with this chemical should be conducted in a well-ventilated area.[4][5]

-

A certified chemical fume hood is required for all operations that may generate vapors or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate filter for organic vapors should be used.[2]

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.

-

Ground and bond containers when transferring material to prevent static discharge.

3.4. Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] A recommended storage temperature is between 2-8 °C.[1]

-

Store in the original, tightly sealed container.[5]

-

Store away from incompatible materials.[5]

3.5. Spill and Emergency Procedures

-

Minor Spills:

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with an appropriate solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team.

-

Ensure the area is well-ventilated before re-entry.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

3.6. Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Visualized Workflows and Relationships

To further clarify the safe handling procedures, the following diagrams illustrate the standard workflow and the logical relationships in the risk assessment process.

References

The Trifluoromethoxy Group: A Journey from Obscurity to a Privileged Motif in Modern Chemistry

An in-depth guide on the discovery, synthesis, and application of trifluoromethoxylated aromatic compounds for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated substituents, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool for fine-tuning the physicochemical and biological properties of molecules. Its unique electronic nature, coupled with its significant impact on lipophilicity and metabolic stability, has transitioned it from a chemical curiosity to a privileged functional group in drug discovery and materials science. This guide provides a comprehensive overview of the history, synthesis, and properties of trifluoromethoxylated aromatic compounds.

A Historical Perspective: From a Synthetic Challenge to a Key Building Block

The journey of the trifluoromethoxy group began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported in 1955 by the Ukrainian chemist L. M. Yagupolskii.[1] His pioneering work involved a harsh but effective chlorine-fluorine exchange reaction. Starting from anisoles, the methyl group was exhaustively chlorinated to a trichloromethyl ether, which was then treated with antimony trifluoride to yield the desired trifluoromethyl ether.[1] For decades, the synthesis of trifluoromethoxylated compounds remained a significant challenge, limiting their widespread application. The inherent instability of the trifluoromethoxide anion made nucleophilic approaches difficult, and the lack of efficient electrophilic sources of the "CF₃O⁺" synthon hindered progress.[2]

The latter part of the 20th century and the early 21st century witnessed a paradigm shift with the development of novel reagents and methodologies. The introduction of electrophilic trifluoromethylating agents by researchers like Umemoto and Togni, initially developed for C-CF₃ bond formation, were later adapted for the O-trifluoromethylation of phenols.[1] More recently, the advent of photoredox catalysis has revolutionized the field, enabling direct C-H trifluoromethoxylation of arenes under mild conditions through radical-mediated pathways.[3][4][5][6][7] These advancements have made a diverse array of trifluoromethoxylated aromatic compounds readily accessible, fueling their exploration in various scientific disciplines.

Physicochemical Properties and Their Implications

The trifluoromethoxy group imparts a unique set of properties to aromatic compounds, which are highly advantageous in the design of bioactive molecules.

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design.[8] Its Hansch lipophilicity parameter (π) of approximately 1.04 is significantly higher than that of a trifluoromethyl group (π ≈ 0.88) and a methoxy group (π ≈ -0.02).[1] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, improving its absorption, distribution, and bioavailability.[2][9]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[3] This inherent strength makes the trifluoromethoxy group highly resistant to oxidative metabolism, particularly by cytochrome P450 enzymes.[8][10][11] Replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group is a common strategy to block metabolic hotspots, thereby increasing the half-life of a drug candidate.[9]

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[9] This property can significantly influence the pKa of nearby functional groups and modulate the electronic environment of the aromatic ring, which in turn can affect receptor binding affinity.[12]

Conformational Influence: The trifluoromethoxy group exhibits a unique conformational preference. Due to a combination of steric and electronic effects (negative hyperconjugation), the C-O bond of an aryl trifluoromethyl ether is typically orthogonal to the plane of the aromatic ring.[2] This perpendicular arrangement can be exploited to influence the overall three-dimensional shape of a molecule, potentially leading to improved target engagement.[2]

Quantitative Data on Physicochemical Properties

To facilitate the rational design of molecules incorporating the trifluoromethoxy group, a summary of key quantitative data is presented below.

| Property | Value/Range | Significance in Molecular Design |

| Hansch Lipophilicity Parameter (π) | ~1.04 | High lipophilicity enhances membrane permeability and can improve bioavailability.[1] |

| Hammett Parameter (σp) | ~0.35 | Strong electron-withdrawing nature influences the reactivity and pKa of the molecule.[4] |

| C-F Bond Dissociation Energy | ~485 kJ/mol | High bond strength contributes to exceptional metabolic stability.[8] |

| pKa of 4-Trifluoromethoxyphenol | ~9.30 | The electron-withdrawing -OCF₃ group increases the acidity of the phenolic proton compared to phenol (pKa ~10).[13][14][15] |

Synthetic Methodologies and Experimental Protocols

The synthetic toolbox for accessing trifluoromethoxylated aromatic compounds has expanded significantly over the years. The following sections detail the major strategies and provide representative experimental protocols.

Classical Methods: Halogen Exchange

This original approach, while historically significant, is often limited by harsh reaction conditions and poor functional group tolerance.

General Workflow:

Figure 1: Classical Halogen Exchange Workflow.

Experimental Protocol: In situ Chlorination/Fluorination

This modified classical procedure avoids the isolation of the intermediate trichloromethyl ether.[16]

-

Reaction Setup: A pressure vessel is charged with the starting phenol, carbon tetrachloride (CCl₄), and a catalytic amount of boron trifluoride (BF₃).

-

Reagents: Anhydrous hydrogen fluoride (HF) is then introduced into the sealed vessel.

-

Conditions: The mixture is heated to temperatures ranging from 100 to 150 °C for several hours under autogenous pressure.

-

Work-up: After cooling and careful venting, the reaction mixture is poured into an ice/water mixture and neutralized. The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography.

-

Caution: This reaction involves highly corrosive and toxic reagents (HF) and requires specialized equipment (pressure vessel).

Electrophilic O-Trifluoromethylation of Phenols

The development of electrophilic trifluoromethylating reagents, such as those developed by Togni and Umemoto, has enabled the direct trifluoromethylation of phenols under milder conditions.[1]

Experimental Protocol: O-Trifluoromethylation using a Togni Reagent [1]

-

Reaction Setup: To a solution of the phenol in a suitable solvent (e.g., acetonitrile), the Togni reagent (a hypervalent iodine compound) and a Lewis acid catalyst (e.g., Zn(NTf₂)₂) are added.

-

Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: The reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Radical C-H Trifluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. This approach allows for the introduction of the trifluoromethoxy group onto unactivated aromatic rings.[4][5][6][7]

General Workflow:

Figure 2: Generalized Photoredox C-H Trifluoromethoxylation Cycle.

Experimental Protocol: Visible-Light-Mediated C-H Trifluoromethoxylation [6]

-

Reaction Setup: In a reaction vessel (e.g., a borosilicate glass vial), the aromatic substrate, a pyridinium-based trifluoromethoxylation reagent, and a photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂) are dissolved in a degassed solvent (e.g., acetonitrile).

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: The reaction vessel is placed in front of a light source (e.g., a blue LED lamp) and stirred vigorously at room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired trifluoromethoxylated aromatic product.

Applications in Drug Development

The unique properties of the trifluoromethoxy group have been successfully leveraged in several marketed drugs. A notable example is Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS). The presence of the trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier and enhancing its metabolic stability.

While the precise signaling pathways modulated by all trifluoromethoxylated drugs are diverse and often complex, the general strategy in drug design involves using the -OCF₃ group to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. The logical workflow for such an optimization is depicted below.

Figure 3: Drug Development Workflow for -OCF₃ Incorporation.

Conclusion and Future Outlook

The trifluoromethoxy group has traversed a remarkable path from a synthetic novelty to an indispensable tool in modern chemistry. The development of robust and versatile synthetic methods, particularly those based on photoredox catalysis, has democratized access to trifluoromethoxylated aromatic compounds. For researchers in drug discovery and materials science, the -OCF₃ group offers a reliable strategy to modulate key molecular properties, including lipophilicity, metabolic stability, and electronic character. As our understanding of fluorine chemistry deepens and new synthetic methodologies continue to emerge, the strategic application of the trifluoromethoxy group is poised to play an even more significant role in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. Page loading... [wap.guidechem.com]

- 14. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]

- 15. 828-27-3 CAS MSDS (p-Trifluoromethoxy phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

An In-depth Technical Guide to the Core Chemical Reactions of 3-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. The presence of the trifluoromethoxy group (-OCF₃) at the meta position of the benzaldehyde ring imparts unique electronic properties and enhances lipophilicity, making it a valuable synthon in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows.

The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the reactivity of the aldehyde functional group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound readily participates in a variety of classical organic reactions, including carbon-carbon bond-forming reactions, reductions, oxidations, and imine formations. Understanding the nuances of these transformations is paramount for chemists aiming to incorporate the 3-(trifluoromethoxy)phenyl moiety into novel molecular architectures.

I. Carbon-Carbon Bond Forming Reactions

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds.[1][2] In these reactions, this compound reacts with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) to yield the corresponding styrene derivative. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct and typically higher yields of the (E)-alkene.[3]

A general procedure for the Horner-Wadsworth-Emmons reaction of this compound is as follows:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 3-(3-(trifluoromethoxy)phenyl)acrylate.

| Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |

| Triethyl phosphonoacetate | NaH | THF | 12 | >90 (typical) | [4] |

| (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 2 | Not specified | [5] |

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.

The following is a representative protocol for the Claisen-Schmidt condensation of this compound with acetone:

-

To a stirred solution of this compound (2.0 eq.) and acetone (1.0 eq.) in ethanol, a solution of sodium hydroxide (2.0 eq.) in water is added dropwise at room temperature.

-

The reaction mixture is stirred vigorously for 30 minutes, during which a precipitate typically forms.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from ethanol to yield (1E,4E)-1,5-bis(3-(trifluoromethoxy)phenyl)penta-1,4-dien-3-one.[6]

| Ketone | Base | Solvent | Time (min) | Yield (%) | Reference |

| Acetone | NaOH | Ethanol/Water | 30 | ~90 | [7] |

| Substituted Acetophenones | NaOH or KOH | Ethanol | Not specified | Not specified | [8] |

Knoevenagel Condensation

The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is a stabilized carbanion derived from an active methylene compound, such as malononitrile or diethyl malonate.[9]

A typical procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:

-

A mixture of this compound (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine or ammonium acetate in ethanol is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to give 2-(3-(trifluoromethoxy)benzylidene)malononitrile.[10]

| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Malononitrile | Ammonium Acetate | Microwave (solvent-free) | < 1 | >90 | [10] |

| Malononitrile | β-alanine/SAS | Water (Visible Light) | Not specified | High | [11] |

Grignard Reaction

Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols. The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.[12]

A general procedure for the Grignard reaction is as follows:

-

A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide (1.2 eq.) in diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude alcohol, 1-(3-(trifluoromethoxy)phenyl)ethanol, can be purified by column chromatography.

| Grignard Reagent | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Methylmagnesium Bromide | Diethyl Ether | 1-2 | ~85 (typical) |[13] | | Phenylmagnesium Bromide | Diethyl Ether | Not specified | Not specified |[14] |

II. Reduction and Oxidation Reactions

Reduction to Alcohol

This compound can be readily reduced to the corresponding benzyl alcohol, 3-(trifluoromethoxy)benzyl alcohol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity.[15]

-

To a solution of this compound (1.0 eq.) in methanol at 0 °C, sodium borohydride (1.1 eq.) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

| Reducing Agent | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NaBH₄ | Methanol | 1 | >95 (typical) |[16] |

Oxidation to Carboxylic Acid

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, 3-(Trifluoromethoxy)benzoic acid, using various oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide.[17]

-

A solution of this compound (1.0 eq.) in acetone is treated with a solution of potassium permanganate (1.5 eq.) in water at room temperature.

-

The reaction mixture is stirred until the purple color of the permanganate disappears.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with hydrochloric acid, and the resulting precipitate of 3-(Trifluoromethoxy)benzoic acid is collected by filtration.

| Oxidizing Agent | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | KMnO₄ | Acetone/Water | Not specified | >90 |[17] | | H₂O₂/Na₂WO₄ | - | Not specified | High |[18] |

III. Imine Formation and Reductive Amination

This compound reacts with primary amines to form imines (Schiff bases), which can then be reduced in situ to secondary amines via reductive amination.[19]

Experimental Protocol: Reductive Amination with Aniline

-

To a solution of this compound (1.0 eq.) and aniline (1.1 eq.) in methanol, a few drops of acetic acid are added.

-

The mixture is stirred at room temperature for 1 hour to form the imine.

-

Sodium borohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for an additional 2 hours.

-

The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried and concentrated to give the N-(3-(trifluoromethoxy)benzyl)aniline, which can be purified by chromatography.

| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |